REACTION_CXSMILES
|
[OH-:1].[K+].[CH:3]([C:6]1[S:7][CH:8]=[C:9]([CH:11]=[O:12])[CH:10]=1)([CH3:5])[CH3:4]>C(O)C.[N+]([O-])([O-])=O.[Ag+]>[CH:3]([C:6]1[S:7][CH:8]=[C:9]([C:11]([OH:1])=[O:12])[CH:10]=1)([CH3:5])[CH3:4] |f:0.1,4.5|
|
Name
|
solution
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
760 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1SC=C(C1)C=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting black mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtrate was washed with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The extract was washed with H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1SC=C(C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 680 mg | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |